molecular formula C4H8O3 B1199589 (S)-3-Hydroxybutyric acid CAS No. 6168-83-8

(S)-3-Hydroxybutyric acid

Cat. No.: B1199589
CAS No.: 6168-83-8
M. Wt: 104.10 g/mol
InChI Key: WHBMMWSBFZVSSR-VKHMYHEASA-N
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Description

L-Hydroxybutyric acid, also known as 3-hydroxybutyric acid, is an organic compound with the chemical formula C4H8O3. It is a beta hydroxy acid and a chiral compound with two enantiomers: D-3-hydroxybutyric acid and L-3-hydroxybutyric acid. This compound is significant in human metabolism as it is one of the primary ketone bodies produced during fatty acid oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Hydroxybutyric acid can be synthesized through various methods. One common synthetic route involves the reduction of ethyl acetoacetate using sodium borohydride in methanol, followed by acid hydrolysis to yield L-3-hydroxybutyric acid . Another method involves the microbial fermentation of glucose using specific strains of bacteria such as Bacillus cereus .

Industrial Production Methods

Industrial production of L-Hydroxybutyric acid often involves microbial fermentation. For instance, Bacillus cereus strain SH-02 can produce polyhydroxybutyrate (PHB), which can be hydrolyzed to yield L-Hydroxybutyric acid . The fermentation process is optimized using response surface methodology to maximize yield.

Chemical Reactions Analysis

Types of Reactions

L-Hydroxybutyric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include NAD+ and β-hydroxybutyrate dehydrogenase.

    Reduction: Sodium borohydride in methanol is commonly used.

    Esterification: Acid catalysts such as sulfuric acid are used to form esters.

Major Products

    Oxidation: Acetoacetate

    Reduction: Butyrate

    Esterification: Various esters of L-Hydroxybutyric acid

Mechanism of Action

L-Hydroxybutyric acid exerts its effects primarily through its role as a ketone body. It is metabolized in the liver from fatty acids and ketogenic amino acids. The compound acts as an agonist at hydroxycarboxylic acid receptor 2 (HCA2), influencing lipid metabolism and energy homeostasis . It also inhibits histone deacetylases, thereby regulating gene expression .

Comparison with Similar Compounds

L-Hydroxybutyric acid can be compared with other hydroxybutyric acids:

L-Hydroxybutyric acid is unique due to its role in human metabolism as a ketone body and its therapeutic potential in various medical conditions.

Properties

IUPAC Name

(3S)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBMMWSBFZVSSR-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904613
Record name (S)-3-Hydroxybutanoic acid
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-3-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
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CAS No.

6168-83-8
Record name L-3-Hydroxybutyric acid
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Record name 3-Hydroxybutanoic acid, (S)-
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Record name (S)-3-Hydroxybutanoic acid
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Record name (S)-3-hydroxybutyric acid
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Record name 3-HYDROXYBUTANOIC ACID, (S)-
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Record name (S)-3-Hydroxybutyric acid
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URL http://www.hmdb.ca/metabolites/HMDB0000442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

45 - 48 °C
Record name (S)-3-Hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000442
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: (S)-3-Hydroxybutanoic acid has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol.

A: Atactic poly[(R,S)-3-hydroxybutanoic acid], synthesized with varying enantiomeric ratios, displays a lower melting point compared to the purely isotactic poly[(R)-3-hydroxybutanoic acid]. This melting point reduction becomes more pronounced as the proportion of the (S)-enantiomer increases. []

A: Studies suggest that dicarboxylic acids like tartaric acid are more effective than monocarboxylic acids like (S)-3-hydroxybutanoic acid in directing enantioselectivity. This is likely because dicarboxylic acids can form two weak bonds with the substrate, leading to a more defined orientation on the catalyst surface. []

A: Yes, research demonstrates that by chemically bonding (2,4-dichlorophenoxy) acetic acid (2,4-D) to biodegradable (R,S)-3-hydroxybutanoic acid oligomers, a controlled release herbicidal formulation can be achieved. This formulation shows promise in reducing environmental pollution and worker exposure compared to traditional 2,4-D formulations. []

ANone: Several techniques prove valuable, including:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This technique allows for the determination of molecular weight distributions and end-group analysis of a-PHB telechelics. [, ]
  • Electrospray Ionization Tandem Mass Spectrometry (ESI-ITMS): Useful for analyzing the sequence distribution and microstructure of copolymers like poly[(R,S)-3-hydroxybutanoic acid-co-L-lactide]. []
  • Nuclear Magnetic Resonance (NMR): Provides information on the structure and composition of polymers and oligomers. [, , ]

A: Research indicates that these polymers are indeed susceptible to biodegradation in both enzymatic and seawater environments. []

ANone: Several approaches exist:

  • Enantioselective Microbial Reduction: Baker's yeast can be employed for the industrial-scale production of enantiomerically pure (S)-3-hydroxybutanoic acid ethyl ester. []
  • Chemical Synthesis from (R)-3-hydroxybutanoic acid: A multi-step synthesis involving the conversion of (R)-3-hydroxybutanoic acid to (S)-4-methyloxetan-2-one, followed by hydrolysis, can yield the (S)-enantiomer. []
  • Microbial Conversion from 1,3-Butanediol: Certain yeast strains, such as Hansenula anomala IFO 0195, can enantioselectively oxidize 1,3-butanediol to (S)-(+)-3-hydroxybutanoic acid. []

A: Yes, (S)-3-hydroxybutanoic acid can be used as a chiral building block in organic synthesis. For example, it can be converted into derivatives of (R)-5-hydroxyhexanoic acid and its trifluoro analog through Kolbe electrolysis, offering versatile intermediates for synthesizing natural products and their analogs. []

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